molecular formula C23H27BrN4O2S B14965986 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide

Cat. No.: B14965986
M. Wt: 503.5 g/mol
InChI Key: AQYUSJVRUBWSQH-UHFFFAOYSA-N
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Description

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a bromine atom, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide typically involves multiple steps. One common approach is to start with the quinazolinone core, which can be synthesized through the condensation of anthranilic acid with formamide. The bromination of the quinazolinone core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfanylidene group is introduced through a thiolation reaction using thiourea or a similar reagent. The final step involves the coupling of the quinazolinone derivative with N-{2-[butyl(methyl)amino]ethyl}benzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes due to its quinazolinone core. It is being studied for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Medicine

In medicine, the compound’s ability to interact with specific molecular targets makes it a candidate for drug development. Its potential therapeutic applications are being explored in preclinical studies.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The bromine atom and sulfanylidene group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
  • 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Uniqueness

Compared to similar compounds, 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide stands out due to its unique combination of functional groups. The presence of the benzamide moiety and the specific substitution pattern on the quinazolinone core contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H27BrN4O2S

Molecular Weight

503.5 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-[butyl(methyl)amino]ethyl]benzamide

InChI

InChI=1S/C23H27BrN4O2S/c1-3-4-12-27(2)13-11-25-21(29)17-7-5-16(6-8-17)15-28-22(30)19-14-18(24)9-10-20(19)26-23(28)31/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

AQYUSJVRUBWSQH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

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